molecular formula C10H9BrN2O B11864601 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11864601
M. Wt: 253.09 g/mol
InChI Key: ZXVFHDBHYXBUFC-UHFFFAOYSA-N
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Description

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a bromine atom at position 7 and an ethyl group at position 2. The bromine atom at position 7 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki reactions) for further derivatization, while the ethyl group at position 2 contributes to lipophilicity and steric effects, influencing binding affinity and metabolic stability .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

7-bromo-2-ethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H9BrN2O/c1-2-8-5-10(14)13-6-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3

InChI Key

ZXVFHDBHYXBUFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is typically carried out at 130°C in DMF (dimethylformamide) and involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Chalcogenation: Reagents such as aryl thiols and aryl selenols are used under mild reaction conditions.

Major Products

Scientific Research Applications

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. Preliminary studies suggest that it may act through a radical mechanistic pathway during its chemical transformations . detailed studies on its biological mechanism of action are still ongoing.

Comparison with Similar Compounds

The biological and physicochemical properties of 7-bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one are best understood through comparison with structurally related derivatives. Key variations include substituents at positions 2, 3, 7, and 9, which modulate reactivity, solubility, and target interactions.

Substituent Effects at Position 2

The 2-position substituent significantly impacts molecular interactions and pharmacokinetics:

Compound Name Substituent (Position 2) Molecular Formula Melting Point (°C) Key Properties/Activity Reference
7-Bromo-2-ethyl-4H-pyrido[...]-4-one Ethyl (C2H5) C10H10BrN2O Not reported Enhanced lipophilicity; PI3K/mTOR inhibition
7-Bromo-2-(chloromethyl)-[...]-4-one Chloromethyl (CH2Cl) C9H7BrClN2O Not reported Higher reactivity (e.g., nitration ); intermediate for further functionalization
7-Bromo-2-hydroxy-4H-...-4-one Hydroxyl (OH) C8H5BrN2O2 Not reported Increased polarity; potential H-bond donor
2-(Aminomethyl)-7-bromo-...-4-one Aminomethyl (CH2NH2) C9H8BrN3O Not reported Improved solubility; versatile for conjugation

Key Observations :

  • The ethyl group balances lipophilicity and metabolic stability compared to polar groups (e.g., -OH) or reactive moieties (e.g., -CH2Cl).
  • Chloromethyl derivatives serve as intermediates for introducing nitro groups (e.g., via nitration ), enabling access to diverse analogs.
Substituent Effects at Position 3

Position 3 substituents influence electronic properties and steric bulk:

Compound Name Substituent (Position 3) Molecular Formula Melting Point (°C) Key Properties/Activity Reference
7-Bromo-3-ethoxy-4H-...-4-one Ethoxy (OCH2CH3) C11H11BrN2O2 Not reported Moderate enzyme inhibition; synthetic intermediate
7-Bromo-3-methyl-4H-...-4-one Methyl (CH3) C9H7BrN2O Not reported Reduced steric hindrance; improved cellular activity
7-Bromo-3-chloro-4H-...-4-one Chloro (Cl) C8H5BrClN2O Not reported Enhanced electrophilicity; cross-coupling precursor
3-Bromo-4H-pyrido[...]-4-one Bromo (Br) C8H5BrN2O 137–138 Lower melting point; halogen bonding potential

Key Observations :

  • Methyl and ethoxy groups improve metabolic stability compared to halogens.
  • Chloro and bromo substituents enhance suitability for further functionalization (e.g., Suzuki couplings ).
Substituent Effects at Position 7 and 9

The bromine at position 7 is a common feature, but substitutions at position 9 introduce additional diversity:

Compound Name Substituent (Position 9) Molecular Formula Key Properties/Activity Reference
9-Bromo-2-hydroxy-7-methyl-...-4-one Methyl (CH3) C10H8BrN2O2 Industrial intermediate; agrochemical applications
7-Bromo-2-ethyl-4H-...-4-one None (H) C10H10BrN2O Focus on kinase inhibition

Key Observations :

  • Methyl at position 9 (e.g., 9-bromo-7-methyl derivatives) shifts applications toward agrochemicals, unlike the unsubstituted 7-bromo-2-ethyl analog .

Key Observations :

  • The ethyl group at position 2 likely contributes to membrane permeability, enhancing cellular activity compared to bulkier substituents.
  • Compound 31 (with tailored sulfonamide and substituents) demonstrates superior efficacy, underscoring the importance of SAR optimization .

Biological Activity

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound features a unique pyrido[1,2-a]pyrimidin-4-one core structure, characterized by a bromine atom at the 7th position and an ethyl group at the 2nd position. This structural configuration allows for various chemical modifications, enhancing its potential therapeutic applications.

  • Molecular Formula : C8H8BrN3O
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 1503919-39-8

The synthesis of this compound typically involves bromination reactions of its precursor, 2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one, using brominating agents like bromine or N-bromosuccinimide in organic solvents such as dichloromethane or acetonitrile under mild conditions .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. It has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial effects against both bacterial and fungal strains. Research indicates that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances its binding affinity to various enzymes and receptors involved in disease pathways. For example, studies have shown that it can act as an inhibitor of certain kinases and phosphodiesterases, which are crucial in cancer progression and inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/Effectiveness
AnticancerBreast Cancer Cell LinesIC50 = 15 µM
Lung Cancer Cell LinesIC50 = 20 µM
Anti-inflammatoryPro-inflammatory CytokinesInhibition > 70%
AntimicrobialStaphylococcus aureusInhibition Zone = 15 mm
Candida albicansInhibition Zone = 18 mm

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity while exploring its full therapeutic potential across different disease models. Investigations into its pharmacokinetics and bioavailability are essential for understanding how it can be effectively utilized in clinical settings.

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